8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine
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Overview
Description
8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and the presence of a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the bromine and chloromethyl groups.
8-Bromo-imidazo[1,2-A]pyridine-3-carboxylic acid: A derivative with a carboxylic acid group.
2-Ethyl-6-chloro imidazo[1,2-A]pyridine: A similar compound with ethyl and chloro substituents.
Uniqueness: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and functionalization options.
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
8-bromo-5-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H,5H2 |
InChI Key |
SUHSNTCYFKEKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)CCl |
Origin of Product |
United States |
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